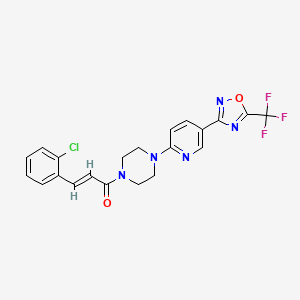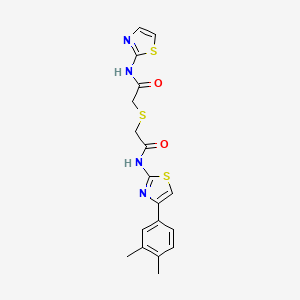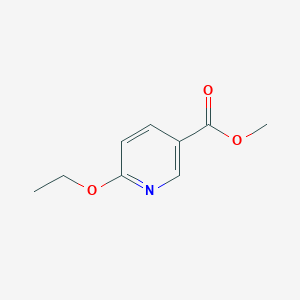
(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of organic molecule known as a Schiff base. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and they contain a carbon-nitrogen double bond. In this case, the Schiff base is formed with a 3-chlorophenyl group and a phenol group, which also has two bromine atoms attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a carbon-nitrogen double bond (from the imine), and halogen atoms (chlorine and bromine). The presence of these functional groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions. They can act as ligands to form complexes with metal ions, and they can also undergo reduction reactions to form secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of halogen atoms would likely make the compound relatively dense and possibly volatile. The aromatic rings could contribute to the compound’s stability and possibly make it insoluble in water .Scientific Research Applications
Shedding Light on Imine Derivatives
The study by (Ashfaq et al., 2022) delved into the synthesis of two imine compounds and analyzed their crystal structures using X-ray diffraction. The study employed quantum chemical and molecular docking methods to examine the molecular structure, optoelectronic properties, and bioactivity, contributing to understanding the compounds' potential in various scientific applications.
Crystallographic and Theoretical Studies
Research by (Demirtaş et al., 2018) focused on the synthesis and characterization of salicylideneaniline (SA) derivative compounds, highlighting the importance of their crystallographic and spectroscopic properties. The study utilized Hartree-Fock and density functional theory to compare theoretical and experimental parameters, providing a deeper insight into the molecular structure and behavior of these compounds.
Investigation of Molecular Structure
The molecular structure of a similar compound was investigated in a study by (Kaştaş et al., 2020) using crystallographic, spectroscopic, and computational methods. The study provided valuable data on the compound's molecular geometry and solvent-media dependence of tautomerism, contributing to a comprehensive understanding of its structural characteristics.
Antioxidant and Bioactivity Analysis
In Vitro Antioxidant Properties
A study by (Ibrahim et al., 2017) explored the antioxidant properties of a synthesized Schiff base ligand and its metal complexes. The compounds exhibited significant dose-dependent antioxidant activities, indicating their potential as synthetic antioxidants and possibly potent drugs.
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with multiple receptors, indicating a potential for diverse biological activities .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It’s important to note that environmental factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dibromo-6-[(3-chlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2ClNO/c14-9-4-8(13(18)12(15)5-9)7-17-11-3-1-2-10(16)6-11/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFSZZUUNNLMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2495353.png)

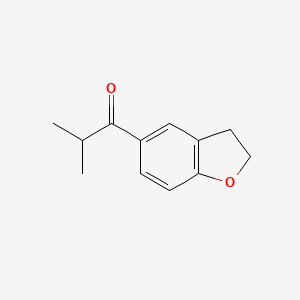

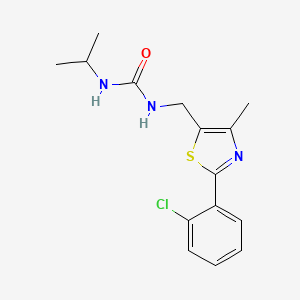
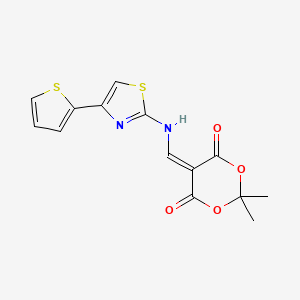
![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)

![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
